6-Methylheptan-1-amine

Descripción general

Descripción

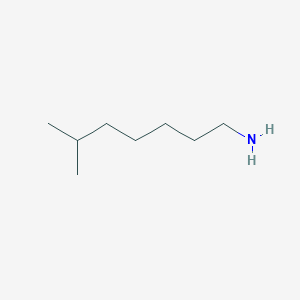

6-Methylheptan-1-amine, also known as 6-Methyl-1-heptylamine, is an organic compound with the molecular formula C8H19N. It is a primary amine characterized by a heptyl chain with a methyl group attached to the sixth carbon atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Methylheptan-1-amine can be synthesized through several methods. One common approach involves the reaction of 6-methylheptan-1-ol with ammonia in the presence of a dehydrating agent. Another method includes the reductive amination of 6-methylheptanone using ammonia and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 6-methylheptanenitrile. This process is typically carried out under high pressure and temperature conditions, using a metal catalyst such as palladium on carbon .

Análisis De Reacciones Químicas

Types of Reactions: 6-Methylheptan-1-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles or amides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenated compounds and strong bases like sodium hydroxide are often employed.

Major Products:

Oxidation: 6-Methylheptanenitrile or 6-Methylheptanamide.

Reduction: Secondary or tertiary amines with additional alkyl groups.

Substitution: Various substituted heptanes depending on the substituent introduced.

Aplicaciones Científicas De Investigación

6-Methylheptan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mecanismo De Acción

The mechanism of action of 6-Methylheptan-1-amine involves its interaction with specific molecular targets. As a primary amine, it can form hydrogen bonds and engage in nucleophilic attacks on electrophilic centers. This property makes it a valuable intermediate in organic synthesis, where it can facilitate the formation of carbon-nitrogen bonds .

Comparación Con Compuestos Similares

6-Methylheptan-2-amine: Similar structure but with the amine group on the second carbon.

6-Methylheptan-3-amine: Amine group on the third carbon.

Octodrine (6-Methyl-2-heptylamine): Known for its stimulant properties and used in some pharmaceutical applications.

Uniqueness: 6-Methylheptan-1-amine is unique due to its specific positioning of the amine group, which influences its reactivity and applications. Compared to its isomers, it offers distinct advantages in certain synthetic routes and industrial processes .

Actividad Biológica

6-Methylheptan-1-amine, also known as 1-amino-6-methylheptane, is an organic compound with the molecular formula and a molecular weight of approximately 129.24 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 1321-35-3 |

| Molecular Formula | C8H19N |

| Molecular Weight | 129.24 g/mol |

| Density | 0.784 g/cm³ |

| Boiling Point | 169 °C at 760 mmHg |

| Flash Point | 56.5 °C |

The biological activity of this compound is primarily attributed to its amine group, which allows it to form hydrogen bonds and ionic interactions with various biological molecules. This capability influences the structure and function of proteins and enzymes, potentially modulating metabolic pathways and exhibiting antimicrobial properties.

The compound's interactions can lead to:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial effects through inhibition of bacterial growth or modulation of microbial metabolism.

- Metabolic Modulation : The amine group can impact metabolic pathways by interacting with enzymes involved in various biochemical processes, although specific pathways remain to be fully elucidated.

Case Study: Antimicrobial Properties

A study investigated the antimicrobial activity of various amines, including this compound derivatives, against common pathogens. The results indicated that certain modifications to the amine structure enhanced antibacterial efficacy, particularly against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial cell membranes.

Case Study: Neurological Effects

Research into similar compounds has suggested potential stimulant effects on the central nervous system (CNS). For instance, compounds structurally related to this compound have been shown to increase neurotransmitter release in animal models, leading to heightened alertness and energy levels. Further studies are needed to confirm these effects specifically for this compound .

Comparison with Similar Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Feature | Notable Activity |

|---|---|---|

| Octodrine | Sympathomimetic | Stimulant effects |

| Methylhexanamine (DMAA) | Similar carbon skeleton | Stimulant with vasoconstrictive properties |

| Heptaminol | Hydroxylated derivative | Vasoconstrictor |

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, several avenues for future research are suggested:

- In-depth Pharmacological Studies : Comprehensive studies should be conducted to explore the pharmacodynamics and pharmacokinetics of this compound.

- Mechanistic Studies : Investigations into specific molecular targets and pathways affected by this compound will enhance understanding of its biological activity.

- Clinical Trials : If initial studies yield promising results, clinical trials could assess safety and efficacy in humans.

Propiedades

IUPAC Name |

6-methylheptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-8(2)6-4-3-5-7-9/h8H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPULCTXGGDJCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157349 | |

| Record name | Isooctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321-35-3 | |

| Record name | Isooctylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.